![molecular formula C23H20O5S B2658005 (E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-4-methylphenyl thiophene-2-carboxylate CAS No. 433306-42-4](/img/structure/B2658005.png)
(E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-4-methylphenyl thiophene-2-carboxylate
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Overview
Description
(E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-4-methylphenyl thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-4-methylphenyl thiophene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde, 4-methylphenyl thiophene-2-carboxylate, and appropriate reagents for the formation of the acrylate moiety.
Formation of the Acrylate Moiety: The acrylate moiety can be formed through a Knoevenagel condensation reaction between 3,4-dimethoxybenzaldehyde and an appropriate active methylene compound.
Coupling Reaction: The acrylate intermediate is then coupled with 4-methylphenyl thiophene-2-carboxylate using a suitable coupling reagent such as a palladium catalyst under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time optimization to maximize yield.
Purification Techniques: Use of chromatography or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-4-methylphenyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-4-methylphenyl thiophene-2-carboxylate would depend on its specific application. For example:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response.
Electronic Properties: In materials science, the compound’s electronic properties would be influenced by its conjugated system, affecting its conductivity and optical properties.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-acetylthiophene and 2-bromothiophene share structural similarities.
Acrylate Derivatives: Compounds like methyl acrylate and ethyl acrylate have similar functional groups.
Uniqueness
(E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-4-methylphenyl thiophene-2-carboxylate is unique due to the combination of its thiophene core and the presence of both acrylate and dimethoxyphenyl groups, which may impart distinct electronic and biological properties.
Properties
IUPAC Name |
[2-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-methylphenyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O5S/c1-15-6-10-19(28-23(25)22-5-4-12-29-22)17(13-15)18(24)9-7-16-8-11-20(26-2)21(14-16)27-3/h4-14H,1-3H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETBPNKDHFVONN-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=CS2)C(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=CS2)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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